molecular formula C9H11N5O5 B3433520 2-azainosine CAS No. 36519-16-1

2-azainosine

Cat. No.: B3433520
CAS No.: 36519-16-1
M. Wt: 269.21 g/mol
InChI Key: LSMBOEFDMAIXTM-UHFFFAOYSA-N
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Description

2-Azainosine is a purine analogue derived from 2’-deoxyinosine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azainosine typically involves the modification of 2’-deoxyinosine. The reaction conditions often involve the use of solid-phase synthesis protocols, which have become highly optimized over the years .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of solid-phase synthesis and the use of automated DNA synthesizers are likely employed to produce this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

2-Azainosine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted purine analogues .

Mechanism of Action

The mechanism of action of 2-azainosine involves its interaction with nucleic acids. By introducing a hydrogen bond acceptor in position 2, it alters the base-pairing properties of nucleic acids, which can affect various biological processes. The molecular targets and pathways involved include the modulation of hydrogen bonding interactions and the stabilization of specific nucleic acid structures .

Comparison with Similar Compounds

2-Azainosine can be compared with other purine analogues, such as:

Uniqueness

List of Similar Compounds

  • 8-Azaadenosine
  • 8-Chloroadenosine
  • 2’-Deoxyinosine

Properties

IUPAC Name

7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-imidazo[4,5-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O5/c15-1-3-5(16)6(17)9(19-3)14-2-10-4-7(14)11-13-12-8(4)18/h2-3,5-6,9,15-17H,1H2,(H,11,12,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMBOEFDMAIXTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=NNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80303526, DTXSID00971625
Record name MLS003389439
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Pentofuranosyl-7H-imidazo[4,5-d][1,2,3]triazin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00971625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56220-51-0, 36519-16-1
Record name NSC196567
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196567
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003389439
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158901
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003389439
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Pentofuranosyl-7H-imidazo[4,5-d][1,2,3]triazin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00971625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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